Aldose reductase-IN-1
CAS No.: 1355612-71-3
Cat. No.: VC0519595
Molecular Formula: C17H10F3N5O3S
Molecular Weight: 421.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1355612-71-3 |
---|---|
Molecular Formula | C17H10F3N5O3S |
Molecular Weight | 421.4 g/mol |
IUPAC Name | 2-[5-oxo-6-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]pyrazino[2,3-d]pyridazin-8-yl]acetic acid |
Standard InChI | InChI=1S/C17H10F3N5O3S/c18-17(19,20)8-1-2-11-9(5-8)23-12(29-11)7-25-16(28)15-14(21-3-4-22-15)10(24-25)6-13(26)27/h1-5H,6-7H2,(H,26,27) |
Standard InChI Key | YRGPAXAVTDMKDK-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN3C(=O)C4=NC=CN=C4C(=N3)CC(=O)O |
Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN3C(=O)C4=NC=CN=C4C(=N3)CC(=O)O |
Appearance | Solid powder |
Introduction
Compound | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹·μM⁻¹) |
---|---|---|---|
Acrolein | 0.80 ± 0.21 | 37.6 | 47 M⁻¹ min⁻¹ |
4HNE | 22 | 102 | 4.6 × 10⁶ M⁻¹ min⁻¹ |
Glyoxal | 514 | 154 | 3.0 × 10⁵ M⁻¹ min⁻¹ |
Methylglyoxal | 0.008 | 142 | 1.8 × 10⁷ M⁻¹ min⁻¹ |
ONE | 0.0042 ± 0.0046 | 92.2 ± 3.55 | 2190 ± 120 M⁻¹ min⁻¹ |
Glucose | 0.68 | 0.15 | 9.1 × 10² M⁻¹ min⁻¹ |
Galactose | 21 | 222 | 10.57 M⁻¹ min⁻¹ |
Table 1: Kinetic properties of aldose reductase for various substrates
This table illustrates an important characteristic of aldose reductase: while glucose is the substrate most commonly associated with its pathological effects, the enzyme has substantially higher catalytic efficiency (kcat/Km) for toxic aldehydes like methylglyoxal and 4-hydroxynonenal (4HNE) than for glucose itself .
Aldose Reductase in Pathological Conditions
Inflammatory Disorders
Recent research has revealed a broader role for aldose reductase beyond glucose metabolism. Studies indicate that aldose reductase efficiently reduces oxidative stress-generated lipid peroxidation-derived aldehydes and their glutathione conjugates . Since lipid aldehydes alter cellular signals by regulating the activation of transcription factors such as NF-kB and AP1, inhibition of aldose reductase could inhibit these inflammatory events .
Experimental evidence shows that inhibition of aldose reductase prevents oxidative stress-induced activation of NF-kB and AP1 signals that lead to cell death or growth . Aldose reductase inhibitors have demonstrated prevention of inflammatory complications such as sepsis, asthma, colon cancer, and uveitis in rodent animal models .
The fidarestat inhibitor has been shown to significantly prevent inflammatory signals induced by tumor necrosis factor-alpha (TNF-α), growth factors, lipopolysaccharide (LPS), and environmental allergens . In animal models of inflammatory diseases including diabetes, cardiovascular disease, uveitis, asthma, cancer (colon, breast, prostate, and lung), and metastasis, inhibition of aldose reductase significantly ameliorated the disease .
Molecular Mechanisms of Aldose Reductase Inhibition
Structure-Based Drug Design Approaches
Recent studies have employed structure-based drug design, molecular simulation, and free energy calculation approaches to identify potential hit molecules against anti-diabetic (anti-hyperglycemic)-induced health complications . Computational analysis has revealed that effective inhibitors form specific interactions with key amino acids within the active site of aldose reductase, such as Ser302, Phe122, Trp219, Cys298, Ala299, Val297, Trp20, and Leu300 .
In one study, screening of multiple compound libraries (100,000 compounds) identified several promising candidates including ZINC35671852, ZINC78774792 from the ZINC database; Diamino-di nitro-methyl dioctyl phthalate and Penta-o-galloyl-glucose from the South African natural compounds database; and Bisindolylmethane thiosemi-carbazides and Bisindolylme-thane-hydrazone from an in-house database . These compounds demonstrated interaction with key active site residues through hydrogen bonds, salt bridges, and π-π interactions, with stable dynamics and excellent binding free energy scores .
Dual Role of Aldose Reductase
An important consideration in developing inhibitors like aldose reductase-IN-1 is the dual role of aldose reductase. While inhibiting its activity in the polyol pathway may be beneficial for preventing diabetic complications, the enzyme also plays a role in detoxifying reactive aldehydes generated during oxidative stress .
Studies have shown that aldose reductase catalyzes the reduction of 4-hydroxynonenal (HNE) and its glutathione conjugate (GS-HNE) with an affinity that is four orders of magnitude higher than that for glucose . Inhibition of aldose reductase has been shown to exacerbate the toxicity of HNE to the ocular lens, isolated cardiac myocytes, and vascular smooth muscle cells in culture .
This dual role creates a complex challenge for inhibitor development: targeting the pathological aspects of aldose reductase activity while preserving its beneficial detoxification functions.
Challenges and Considerations in Development
Efficacy Limitations
Previous aldose reductase inhibitors have faced challenges in clinical trials due to limited efficacy . Any development of aldose reductase-IN-1 would need to address these limitations, potentially through improved targeting, bioavailability, or novel mechanisms of action.
Balancing Beneficial and Harmful Effects
As discussed earlier, aldose reductase plays dual roles in both harmful pathways (polyol pathway in hyperglycemia) and beneficial processes (detoxification of reactive aldehydes) . An ideal inhibitor would selectively target the harmful pathways while preserving the beneficial functions, which presents a significant challenge in drug development.
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